
5,6,7-Trifluoroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trifluoroindoline is a fluorinated indole derivative with the molecular formula C8H5F3N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroindoline typically involves the introduction of trifluoromethyl groups into the indole framework. One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This reaction selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,6,7-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indoles, quinones, and various substituted indole derivatives.
科学的研究の応用
5,6,7-Trifluoroindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism by which 5,6,7-Trifluoroindoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
5,6,7-Tribromoindole: Another halogenated indole derivative with similar structural properties.
4,5,6,7-Tetrahydroindole: A hydrogenated indole with different reactivity and applications.
Uniqueness
5,6,7-Trifluoroindoline is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific biological activities and improved stability.
特性
分子式 |
C8H6F3N |
|---|---|
分子量 |
173.13 g/mol |
IUPAC名 |
5,6,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChIキー |
XWXKBRSWQNPZKD-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C(=C(C=C21)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


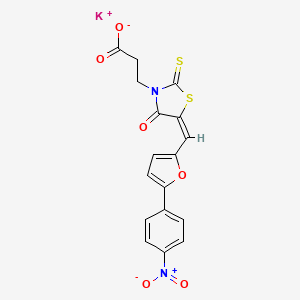


![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
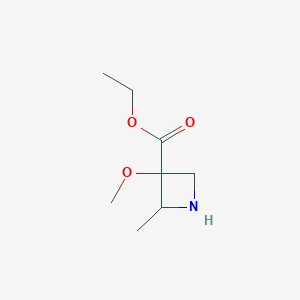
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)

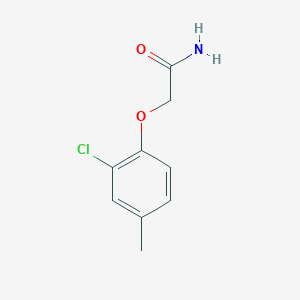
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)

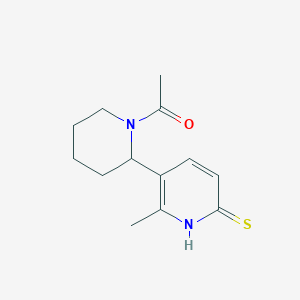
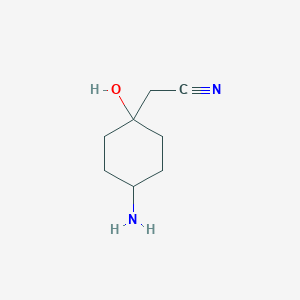
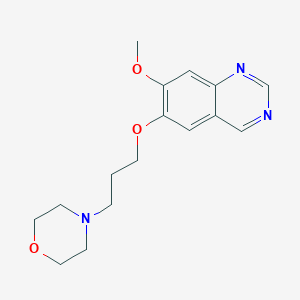
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
